Ethyl 2-(5-hydroxy-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-hydroxy-1H-pyrazol-1-yl)acetate is an organic compound featuring a pyrazole ring substituted with a hydroxy group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with ethyl acetoacetate and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- **
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-1H-pyrazol-2-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-6(10)3-4-8-9/h3-4,8H,2,5H2,1H3 |
InChI Key |
ANZYPCMVKBTHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CN1 |
Origin of Product |
United States |
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